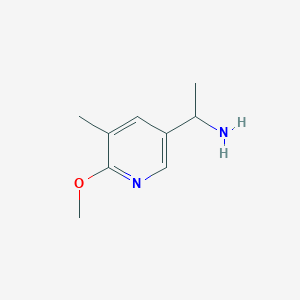

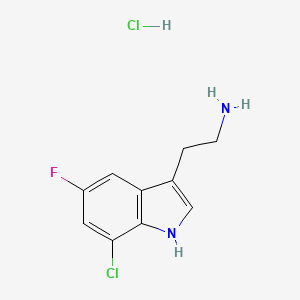

![molecular formula C19H15N5O B2753942 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea CAS No. 862811-88-9](/img/structure/B2753942.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their varied medicinal applications .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .科学的研究の応用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could potentially be used in the development of new antituberculosis drugs.

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads . Therefore, “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be explored for its potential in the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including optoelectronic devices . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in the development of new optoelectronic devices.

Sensors

Imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors . This indicates that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could potentially be used in the creation of new sensor technologies.

Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as emitters for confocal microscopy and imaging . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in the development of new emitters for confocal microscopy and imaging.

Drug Discovery Research

The structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in drug discovery research. The imidazo[1,2-a]pyridine core backbone has been utilized in the development of covalent inhibitors . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used as a scaffold for the discovery of new drugs.

特性

IUPAC Name |

1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c25-19(21-15-7-2-1-3-8-15)22-16-9-4-6-14(12-16)17-13-24-11-5-10-20-18(24)23-17/h1-13H,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYGKOPWCTYUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330084 |

Source

|

| Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

CAS RN |

862811-88-9 |

Source

|

| Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)

![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2753865.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)

![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)

![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2753869.png)

![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)

![11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether](/img/structure/B2753881.png)